(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate, followed by further functionalization with trifluoromethyl and phenothiazine groups . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives and phenothiazine-based molecules, such as:
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
- Phenothiazine derivatives with different substituents
Uniqueness
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of trifluoromethyl, phenothiazine, and thienopyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18F3N3OS2 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C24H18F3N3OS2/c1-11-12(2)19-20(28)21(33-22(19)29-13(11)3)23(31)30-15-6-4-5-7-17(15)32-18-9-8-14(10-16(18)30)24(25,26)27/h4-10H,28H2,1-3H3 |
InChI Key |
UXQJMDJLYYERDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.